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molecular formula C9H8Cl2O B046414 3',4'-Dichloropropiophenone CAS No. 6582-42-9

3',4'-Dichloropropiophenone

Cat. No. B046414
M. Wt: 203.06 g/mol
InChI Key: FKGDMSJKLIQBQS-UHFFFAOYSA-N
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Patent
US07661577B2

Procedure details

51.1 g (0.320 mol) of bromine was added dropwise to a solution of 65.0 g (0.320 mol) of 3′,4′-dichloropropiophenone in 150 g of methanol at a reaction temperature of 58 to 60° C. After the addition was complete, the methanol was evaporated off from the reaction solution under reduced pressure. The resultant concentrate was dissolved in 130 g of toluene and then washed with water (150 ml×3 times). Thereafter, the toluene was evaporated off under reduced pressure, giving 86.6 g (0.307 mol) of crude brown oily 2-bromo-3′,4′-dichloropropiophenone.
Quantity
51.1 g
Type
reactant
Reaction Step One
Quantity
65 g
Type
reactant
Reaction Step One
Quantity
150 g
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1]Br.[Cl:3][C:4]1[CH:5]=[C:6]([C:11](=[O:14])[CH2:12][CH3:13])[CH:7]=[CH:8][C:9]=1[Cl:10]>CO>[Br:1][CH:12]([CH3:13])[C:11]([C:6]1[CH:7]=[CH:8][C:9]([Cl:10])=[C:4]([Cl:3])[CH:5]=1)=[O:14]

Inputs

Step One
Name
Quantity
51.1 g
Type
reactant
Smiles
BrBr
Name
Quantity
65 g
Type
reactant
Smiles
ClC=1C=C(C=CC1Cl)C(CC)=O
Name
Quantity
150 g
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After the addition
CUSTOM
Type
CUSTOM
Details
the methanol was evaporated off from the reaction solution under reduced pressure
CONCENTRATION
Type
CONCENTRATION
Details
The resultant concentrate
DISSOLUTION
Type
DISSOLUTION
Details
was dissolved in 130 g of toluene
WASH
Type
WASH
Details
washed with water (150 ml×3 times)
CUSTOM
Type
CUSTOM
Details
Thereafter, the toluene was evaporated off under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
BrC(C(=O)C1=CC(=C(C=C1)Cl)Cl)C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.307 mol
AMOUNT: MASS 86.6 g
YIELD: CALCULATEDPERCENTYIELD 95.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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